N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Overview

Description

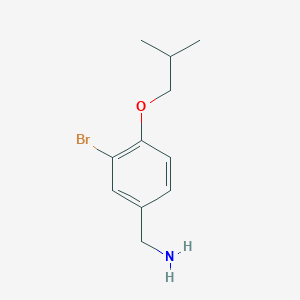

“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular weight of 177.25 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

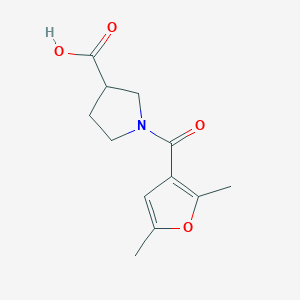

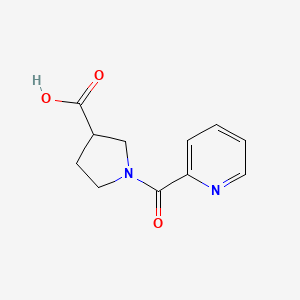

The molecular structure of “this compound” can be represented as 1S/C10H15N3/c1-11-9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6,11H,2-3,7-8H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrrolidine derivatives are known to react with certain phenols .

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Key Intermediates : N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a crucial intermediate in the synthesis of various compounds. For example, it is used in the preparation of premafloxacin, an antibiotic for veterinary pathogens (Fleck et al., 2003).

Transformation into Lactams : Research demonstrates the efficient catalysis of cyclic amines, including pyrrolidine, into lactams, essential chemical feedstocks. The complete conversion of pyrrolidine into lactam products like 2-pyrrolidone is achieved through oxidation processes (Dairo et al., 2016).

Ylide Formation and Characterization : The compound is involved in creating indolylpyridinium salts and their corresponding ylides, which are members of heterocyclic mesomeric betaines (Pidlypnyi et al., 2014).

Application in Material Science and Chemistry

Electroconductive Polymers : this compound derivatives, such as pyrrolidines, have applications in material science, specifically in the production of electroconductive polymers like polypyrrole (Higashio & Shoji, 2004).

Pharmaceutical and Agrochemical Use : The derivatives of this compound are used as structural components in pharmaceuticals and agrochemicals due to their high biological activities. They are essential for creating various products, from simple pyridine bases to complex pharmaceutical ingredients (Higasio & Shoji, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s worth noting that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp under mild and metal-free conditions . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that n-methyl-2-pyrrolidone is rapidly biotransformed by hydroxylation to 5-hydroxy-n-methyl-2-pyrrolidone, which is further oxidized to n-methylsuccinimide . This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide . These metabolites are all colorless .

Result of Action

It’s worth noting that compounds with similar structures, such as 2- (pyrrolidin-1-yl)pyrimidines, have shown significant pharmacological activity .

Action Environment

It’s known that the reaction conditions for the formation of n-(pyridin-2-yl)amides were mild and metal-free , suggesting that the compound might be stable under a variety of environmental conditions.

properties

IUPAC Name |

N-methyl-2-pyrrolidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-11-9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6,11H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAIXXXTRBCARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Pyridin-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468672.png)

![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468675.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1468690.png)

![1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468691.png)